2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid
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Overview
Description
2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid is an organoboron compound with the molecular formula C9H11BBrFO3. This compound is characterized by the presence of a boronic acid group attached to a benzene ring, which also bears bromine, fluorine, and isopropoxy substituents. It is primarily used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid typically involves the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Isopropoxylation: The attachment of an isopropoxy group to the aromatic ring.
Boronic Acid Formation:
These reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced with other functional groups.
Coupling Reactions: Particularly Suzuki-Miyaura coupling, where the boronic acid group reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Solvents: Dichloromethane, dimethylformamide (DMF), and methanol are commonly used.
Bases: Potassium carbonate or sodium hydroxide to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents used. For instance, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid has several scientific research applications:
Organic Synthesis: Used in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in drug discovery and development.
Material Science: Used in the development of new materials with specific properties.
Biological Studies: Employed in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group interacts with a palladium catalyst to form a reactive intermediate, which then couples with an organic halide to form a carbon-carbon bond. The presence of bromine and fluorine atoms can influence the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-fluoro-3-propoxyphenylboronic acid
- 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid
- 2-Fluoro-3-isopropoxyphenylboronic acid
Uniqueness
2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid is unique due to the specific arrangement of its substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of both bromine and fluorine atoms, along with the isopropoxy group, provides distinct chemical properties that can be leveraged in various synthetic applications .
Properties
IUPAC Name |
(2-bromo-6-fluoro-3-propan-2-yloxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BBrFO3/c1-5(2)15-7-4-3-6(12)8(9(7)11)10(13)14/h3-5,13-14H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXVGFZUDLIHKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Br)OC(C)C)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BBrFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584767 |
Source
|
Record name | {2-Bromo-6-fluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-75-7 |
Source
|
Record name | B-[2-Bromo-6-fluoro-3-(1-methylethoxy)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-Bromo-6-fluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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